![molecular formula C18H20BrN3O2 B4376133 N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-bromo-2-furamide](/img/structure/B4376133.png)
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-bromo-2-furamide
Overview
Description
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-bromo-2-furamide is a complex organic compound that features an adamantane core, a pyrazole ring, and a brominated furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-bromo-2-furamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the functionalization of adamantane through radical or carbocation intermediates . The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-diketones . The brominated furan moiety is often synthesized through electrophilic bromination of furan derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-bromo-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine or other substituents.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce a variety of functionalized furans.
Scientific Research Applications
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-bromo-2-furamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials, such as polymers with enhanced thermal stability.
Mechanism of Action
The mechanism by which N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-bromo-2-furamide exerts its effects is largely dependent on its interaction with molecular targets. The adamantane core is known for its lipophilicity, which can enhance the compound’s ability to cross cell membranes. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The brominated furan moiety may participate in electrophilic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylacetic acid: Shares the adamantane core but lacks the pyrazole and furan rings.
5-Bromo-2-furancarboxylic acid: Contains the brominated furan moiety but lacks the adamantane and pyrazole components.
1-(1-Adamantyl)-3-(5-bromo-2-furyl)urea: Similar structure but with a urea linkage instead of a pyrazole ring.
Uniqueness
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-bromo-2-furamide is unique due to the combination of its adamantane, pyrazole, and brominated furan moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[1-(1-adamantyl)pyrazol-3-yl]-5-bromofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c19-15-2-1-14(24-15)17(23)20-16-3-4-22(21-16)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHMIKDHNRXNCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=CC(=N4)NC(=O)C5=CC=C(O5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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